16-Methanethiosulfonyl Hexadecanoic Acid
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Overview
Description
Chemical Reactions Analysis
16-Methanethiosulfonyl Hexadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfhydryl group.
Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
16-Methanethiosulfonyl Hexadecanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and structures.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 16-Methanethiosulfonyl Hexadecanoic Acid involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking capability allows it to modify protein structures and interactions, making it a valuable tool in proteomics research. The molecular targets and pathways involved include various proteins and enzymes that contain reactive sulfhydryl groups .
Comparison with Similar Compounds
16-Methanethiosulfonyl Hexadecanoic Acid can be compared with other similar compounds, such as:
Methanethiosulfonyl derivatives: These compounds share similar cross-linking properties but may differ in their specific applications and reactivity.
Hexadecanoic acid derivatives: These compounds have similar fatty acid structures but may lack the cross-linking capabilities of this compound.
The uniqueness of this compound lies in its dual functional groups, which provide both fatty acid characteristics and cross-linking capabilities .
Properties
IUPAC Name |
16-methylsulfonylsulfanylhexadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUDPJEVIDJDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404452 |
Source
|
Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-81-7 |
Source
|
Record name | 16-Methanethiosulfonyl Hexadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.